2,4-Dimethylundecane
Description
Properties
CAS No. |
17312-80-0 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,4-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-13(4)11-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
WMZNFELFMFOGCC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)CC(C)C |
Canonical SMILES |
CCCCCCCC(C)CC(C)C |
Synonyms |
2,4-Dimethyl-undecane |
Origin of Product |
United States |
Comparison with Similar Compounds
2,3-Dimethylundecane
2,6-Dimethylundecane
3,6-Dimethylundecane
4,8-Dimethylundecane
- Molecular Formula : C₁₃H₂₈
- Occurrence : Found in Zanthoxylum myriacanthum branches and leaves, with a GC-MS retention index of 198.2 .
Longer-Chain Analog: 2,4-Dimethyldodecane
- Molecular Formula : C₁₄H₃₀
- Molecular Weight : 198.39 g/mol
- CAS Number : 6117-99-3
- Structural Impact : The extended carbon chain increases molecular weight by ~14 Da compared to this compound, likely elevating its boiling point and hydrophobicity .
Comparative Analysis Table
Key Observations
Branching Position and Analytical Behavior :
- Retention indices vary significantly with methyl group placement. For example, 4,8-dimethylundecane (RI: 198.2) elutes later than this compound (RI: 1175) in GC, reflecting differences in polarity and column interaction .
- Isomers like 2,6-dimethylundecane are more abundant in plant and food matrices, while this compound is linked to biomedical contexts .
Industrial and Ecological Roles :
- Longer-chain analogs like 2,4-dimethyldodecane are used in synthetic chemistry, while shorter analogs (e.g., 2,4-dimethylheptane) are less prevalent in natural systems .
Preparation Methods
Reaction Conditions and Mechanism
The hydrogenation of 2,4-dimethylundecan-3-one would involve dissolving the ketone in tetrahydrofuran (THF) with a cobalt catalyst (e.g., LNHC/CoCl₂) and potassium hydroxide. Under 22502.3 Torr of H₂ at 20°C for 16 hours, the ketone undergoes reduction to the corresponding alkane. The mechanism proceeds via a cobalt-hydride intermediate, which facilitates hydrogen transfer to the carbonyl carbon. Steric hindrance from the methyl groups at C2 and C4 may slow the reaction, necessitating prolonged durations or elevated temperatures.
Table 1: Hydrogenation Parameters for Ketone Derivatives
| Parameter | Value | Source |
|---|---|---|
| Catalyst | LNHC/CoCl₂ | |
| Pressure (H₂) | 22502.3 Torr | |
| Temperature | 20°C | |
| Solvent | Tetrahydrofuran (THF) | |
| Typical Yield | 97% (for analogous pentanol) |
Alkylation Strategies for Chain Elongation
Alkylation reactions enable the sequential addition of methyl groups to a hydrocarbon backbone. The synthesis of 6,10-dimethylundecane-1,9-dien-4-yn-6-ol described in illustrates a copper-catalyzed coupling between dehydrolinalool and 3-bromopropene. Adapting this method, this compound could be synthesized via alkylation of a shorter-chain alkane with methyl halides.
Copper-Mediated Alkylation
In a toluene-methanol solvent system, a base (KOH) and catalyst (CuCl/K₂CO₃) facilitate the coupling of a primary alkane with 3-bromopropene. For this compound, this would require:
-
Step 1 : Generation of a Grignard reagent (e.g., undec-3-ylmagnesium bromide).
-
Step 2 : Reaction with 2-bromopropane in the presence of CuCl to install the C4 methyl group.
-
Step 3 : Repetition for the C2 methyl group using a protected intermediate.
Table 2: Alkylation Reaction Metrics
| Component | Quantity/Value | Source |
|---|---|---|
| Catalyst | CuCl/K₂CO₃ | |
| Solvent | Toluene:MeOH (1:1) | |
| Temperature | 10–20°C | |
| Yield | 98% (for analogous dienyne) |
Acid-Catalyzed Isomerization
Isomerization of less branched alkanes to this compound can be achieved using solid acid catalysts. The protocol in for converting pseudodamascenone to α-damascenone employs phosphoric acid supported on activated carbon. Applied to alkane substrates, this method could reposition methyl groups along the undecane chain.
Mechanism and Optimization
Brønsted acid sites on activated carbon protonate the alkane, inducing carbocation formation. Subsequent hydride shifts relocate the methyl groups to thermodynamically favorable positions (C2 and C4). Key parameters include:
-
Temperature : 50–60°C to balance isomerization rate and side reactions.
-
Solvent : Toluene enhances substrate solubility without competing for acid sites.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Mo(acac)₂ | |
| Temperature | 90–100°C | |
| Solvent | Toluene | |
| Yield | 88% (for analogous triene) |
Comparative Analysis of Methods
Each synthetic route presents distinct advantages and limitations:
-
Hydrogenation : High yields (97%) but requires specialized autoclave equipment.
-
Alkylation : Modular but involves multi-step protection/deprotection.
-
Isomerization : Atom-economic yet limited to thermodynamic control.
Table 4: Method Efficacy Summary
| Method | Yield Range | Cost | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 90–97% | High | Moderate |
| Copper-Mediated Alkylation | 85–98% | Medium | High |
| Acid-Catalyzed Isomerization | 70–78% | Low | High |
| Olefin Metathesis | 75–88% | Very High | Low |
Q & A
Q. How does branching in this compound influence its physical properties compared to linear isomers?
- Methodological Answer : Branching reduces intermolecular van der Waals forces, lowering boiling points and densities relative to linear undecane isomers. Compare experimental data (e.g., boiling point: ~215–220°C) with computational predictions (e.g., density functional theory) and reference tables for dimethyl-substituted alkanes .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to occupational exposure limits (e.g., 600 mg/m³ for C9–C15 aliphatics per TRGS 900 guidelines). Use fume hoods, chemical-resistant gloves (nitrile), and monitor air concentrations with photoionization detectors. Store away from strong oxidizers to prevent hazardous reactions .
Q. How can researchers resolve discrepancies in reported physicochemical data for this compound?
- Methodological Answer : Cross-reference peer-reviewed datasets (e.g., NIST WebBook) and validate experimental conditions (purity, temperature calibration). Use statistical tools (e.g., ANOVA) to assess variability and identify outliers. Replicate measurements under controlled conditions to confirm reproducibility .
Advanced Research Questions
Q. What synthetic routes are most effective for producing high-purity this compound?
- Methodological Answer : Catalytic hydrogenation of 2,4-dimethylundecene using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm). Optimize reaction conditions (temperature: 80–100°C, solvent: hexane) and purify via fractional distillation. Verify purity (>98%) using GC-FID and NMR (¹H, ¹³C) .
Q. How can computational modeling predict the environmental behavior of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and octanol-water partition coefficients (log Kow). Use software like EPI Suite or COSMOtherm to simulate adsorption to soil organic matter and aquatic toxicity .
Q. What role do dimethylated alkanes like this compound play in ecological signaling systems?
- Methodological Answer : Investigate via GC-MS analysis of biological samples (e.g., animal dung, plant volatiles) and behavioral assays. For example, 2,6-dimethylundecane isomers signal oestrous states in mammals; adapt similar methodologies to test this compound’s bioactivity .
Q. How can isotopic labeling of this compound enhance metabolic pathway studies?
Q. What strategies address contradictions in toxicological data for branched alkanes like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
